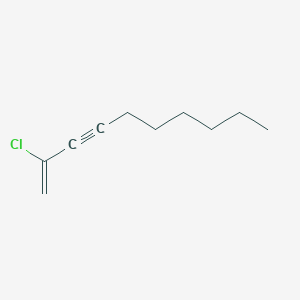
2-Chlorodec-1-en-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorodec-1-en-3-yne is an organic compound characterized by the presence of a chlorine atom, a double bond, and a triple bond within its molecular structure. This compound belongs to the class of haloalkenes and alkynes, making it a versatile molecule in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorodec-1-en-3-yne typically involves the chlorination of dec-1-en-3-yne. One common method is the addition of chlorine to dec-1-en-3-yne under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorodec-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
2-Chlorodec-1-en-3-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chlorodec-1-en-3-yne involves its interaction with various molecular targets. The presence of the chlorine atom and the unsaturated bonds allows the compound to participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromodec-1-en-3-yne: Similar structure but with a bromine atom instead of chlorine.
2-Iododec-1-en-3-yne: Contains an iodine atom, leading to different reactivity.
2-Fluorodec-1-en-3-yne: Fluorine substitution results in distinct chemical properties.
Uniqueness
2-Chlorodec-1-en-3-yne is unique due to the specific reactivity imparted by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making it a versatile intermediate in various chemical reactions. Its combination of double and triple bonds also provides multiple sites for chemical modifications, enhancing its utility in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H15Cl |
|---|---|
Poids moléculaire |
170.68 g/mol |
Nom IUPAC |
2-chlorodec-1-en-3-yne |
InChI |
InChI=1S/C10H15Cl/c1-3-4-5-6-7-8-9-10(2)11/h2-7H2,1H3 |
Clé InChI |
VGGJHRZVZIONJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)

![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
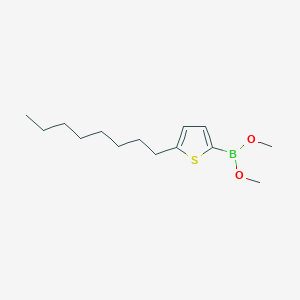

![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
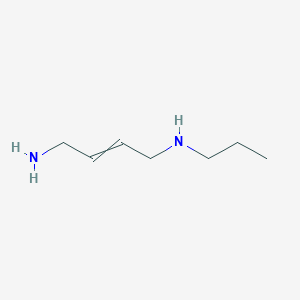
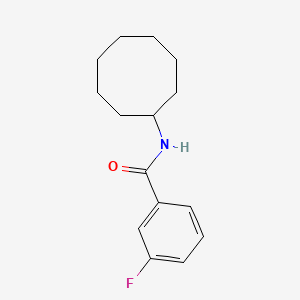
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
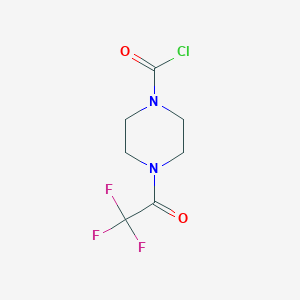
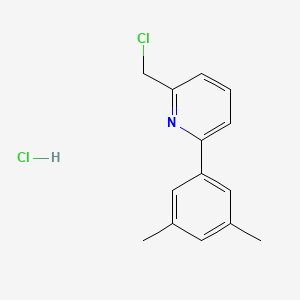
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
